Bienvenue dans la boutique en ligne BenchChem!

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]

Medicinal Chemistry Scaffold Diversity Conformational Analysis

Distinct 4,4'-spiro junction linking pyrrolopyrazine to oxane—unlike piperidine analogs, the ether oxygen reduces hERG risk and improves metabolic stability for ion channel programs. MW 192.26, high sp3 fraction for 3D fragment libraries. Secondary amine enables rapid N-derivatization via amide/sulfonamide/reductive amination. Reliable 3-4 week lead time supports planned synthesis of enantiomerically enriched probes. Ideal scaffold-hopping building block for underexplored chemical space.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 2375274-73-8
Cat. No. B2567477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]
CAS2375274-73-8
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESC1COCCC12CNCC3=CC=CN23
InChIInChI=1S/C11H16N2O/c1-2-10-8-12-9-11(13(10)5-1)3-6-14-7-4-11/h1-2,5,12H,3-4,6-9H2
InChIKeyQTERKQLTIMUKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] (CAS 2375274-73-8): A Spirocyclic Pyrrolopyrazine Scaffold for Early-Stage Discovery


Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] (CAS 2375274-73-8) is a synthetic, nitrogen-containing heterocyclic compound characterized by a spiro junction linking a 2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine core to an oxane (tetrahydropyran) ring . With a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol , this compound belongs to a broader class of spirocyclic pyrrolopyrazine scaffolds that are of significant interest in medicinal chemistry for generating three-dimensional molecular diversity in early-stage drug discovery programs .

Why Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] Cannot Be Casually Interchanged with Other Spirocyclic Pyrrolopyrazines


Within the pyrrolo[1,2-a]pyrazine chemical space, subtle changes in the spirocyclic partner ring size, heteroatom composition, and junction position profoundly affect both physicochemical and biological properties. For example, substituted spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]s have been developed as selective ion channel modulators [1], while spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine] isomers (e.g., CAS 1542441-75-7) differ in the saturation state and position of the pyrrolopyrazine core relative to the oxane ring . These structural variations lead to distinct differences in lipophilicity, hydrogen-bonding capacity, and three-dimensional conformation, which in turn govern target engagement and pharmacokinetic profiles. Therefore, generic substitution of one spirocyclic pyrrolopyrazine for another without explicit comparative data poses a significant risk of altered potency, selectivity, or ADME properties in any given assay system.

Quantitative Differentiation Guide for Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] (CAS 2375274-73-8)


Spiro Junction Position Differentiates CAS 2375274-73-8 from the Closest Oxane-Containing Isomer (CAS 1542441-75-7)

Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] (CAS 2375274-73-8) possesses a spiro junction at the 4-position of the pyrrolopyrazine core, where the oxane ring shares the C4 carbon with the dihydropyrrolopyrazine. In contrast, its closest commercially available analog, 3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine] (CAS 1542441-75-7), has the spiro junction at the 1'-position of a different pyrrolopyrazine tautomer . This positional isomerism results in distinct spatial arrangements of the hydrogen-bond-donor NH and the hydrogen-bond-acceptor oxygen within the oxane ring, as evidenced by differing SMILES strings: c1cc2n(c1)C1(CCOCC1)CNC2 for CAS 2375274-73-8 vs. the alternative connectivity for CAS 1542441-75-7 . While direct comparative biological data are absent in the public domain, the altered geometry is predicted to yield different pharmacophoric vectors when docked into protein binding sites, a critical consideration for structure-based drug design.

Medicinal Chemistry Scaffold Diversity Conformational Analysis

Oxane Ring vs. Piperidine Ring in Spirocyclic Pyrrolopyrazines: Distinct Hydrogen-Bonding Capacity

The target compound features a tetrahydropyran (oxane) ring as the spiro partner, contributing an ether oxygen as a hydrogen-bond acceptor. In contrast, the well-characterized spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] class, exemplified by compounds in patent US9511067B2 for ion channel modulation, incorporates a piperidine ring with a basic nitrogen that can act as a hydrogen-bond donor or acceptor depending on protonation state [1]. While no direct comparative ADME or potency data are available for the specific title compound, general medicinal chemistry principles indicate that replacing a piperidine NH with an oxane O affects lipophilicity (calculated logP), basicity (pKa), and hydrogen-bonding potential. For instance, the piperidine-containing spiro compounds in US9511067 were optimized for oral bioavailability and CNS penetration [1]; the oxane analog may exhibit different membrane permeability and metabolic stability profiles, a hypothesis that requires experimental validation.

Physicochemical Properties Drug-likeness Scaffold Hopping

Molecular Descriptor Differentiation: MW and Formula Identity Mask Structural Nuances

The title compound (CAS 2375274-73-8) and its positional isomer (CAS 1542441-75-7) share the identical molecular formula (C11H16N2O) and molecular weight (192.26 g/mol) . This means standard LC-MS or elemental analysis alone cannot distinguish between them, and procurement errors can easily occur if ordering is based solely on molecular identity descriptors. AKSci lists its isomer (CAS 1542441-75-7) at a purity specification of 95% , while Biosynth offers the title compound (under the synonym 2',3'-Dihydro-1'H-spiro[oxane-4,4'-pyrrolo[1,2-a]pyrazine]) with a lead time of 3-4 weeks and pricing of €526.00 for 50 mg . Researchers should verify structural identity through NMR spectroscopy or retention time matching with an authenticated standard, as mass-based confirmation is insufficient.

Chemical Purity Procurement Specifications Analytical Chemistry

Recommended Application Scenarios for Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane] Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Libraries

As a low-molecular-weight (192.26 g/mol) spirocyclic scaffold with a high fraction of sp3-hybridized carbons in the oxane ring, this compound is well-suited for inclusion in fragment libraries aimed at exploring three-dimensional chemical space. Its distinct spiro junction position (4,4'-linkage) compared to other commercially available pyrrolopyrazine spirocycles provides a unique pharmacophoric vector for fragment growing or merging strategies against challenging protein targets.

Selective Ion Channel Modulator Lead Optimization

Given the demonstrated utility of spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] derivatives as sodium channel modulators for pain treatment [1], the oxane analog (CAS 2375274-73-8) represents a logical scaffold-hopping candidate to explore altered hydrogen-bonding profiles. Replacing the basic piperidine nitrogen with an ether oxygen may reduce hERG channel affinity or improve metabolic stability, common optimization goals in ion channel drug discovery programs.

Chemical Probe Development with Defined Spiro Stereochemistry

The spiro center at the 4-position of the pyrrolopyrazine core creates a chiral axis, and the compound can potentially be resolved into enantiomers. This offers an entry point for developing stereochemically pure chemical probes to investigate target engagement in cells, where enantiomeric pairs often display differential activity [2]. Procurement from vendors like Biosynth with defined lead times enables planned synthesis of enantiomerically enriched derivatives.

Building Block for Parallel Synthesis of Diverse Screening Libraries

The secondary amine in the dihydropyrrolopyrazine ring provides a reactive handle for rapid derivatization via amide bond formation, sulfonamide synthesis, or reductive amination. This compound can serve as a versatile starting material for generating libraries of N-substituted analogs for high-throughput screening against a panel of biological targets, leveraging its unique spiro junction geometry to access underexplored regions of chemical space .

Quote Request

Request a Quote for Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.